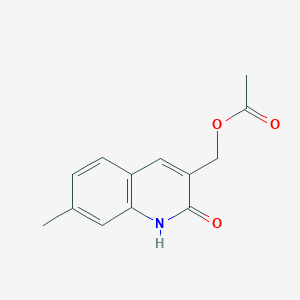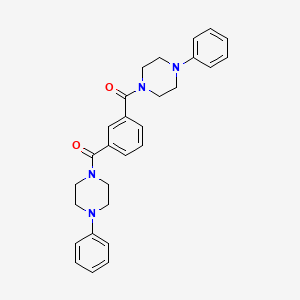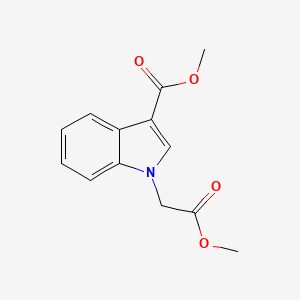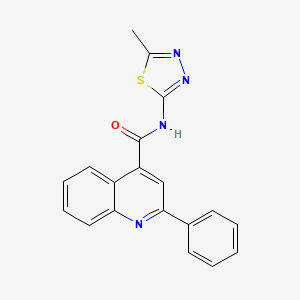
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Furthermore, this compound 1 has been used as a tool this compound for the study of protein-protein interactions, particularly in the context of intrinsically disordered proteins.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, this compound 1 has been shown to bind to the N-terminal domain of the protein 14-3-3, which is involved in the regulation of various cellular processes. By inhibiting the interaction between 14-3-3 and its target proteins, this compound 1 may disrupt cellular signaling pathways and lead to the modulation of various cellular processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, this compound 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and biophysical assays. In addition, this compound 1 has been shown to be highly soluble in aqueous solutions, which makes it easy to work with in the laboratory. However, one limitation of this compound 1 is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1. One area of interest is the development of more potent analogs of this compound 1, which may have improved therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of this compound 1 and its potential applications in the treatment of various diseases. Finally, the use of this compound 1 as a tool this compound for the study of protein-protein interactions is an area of active research, and further studies are needed to fully understand its potential in this context.
Conclusion:
This compound, or this compound 1, is a synthetic this compound that has been extensively studied for its potential applications in scientific research. The synthesis method for this compound 1 has been optimized to achieve high yields and purity, making it suitable for a range of applications. Compound 1 has been shown to have a range of biochemical and physiological effects, and its potential applications in the treatment of various diseases are of particular interest. Further research is needed to fully understand the mechanism of action of this compound 1 and its potential applications in scientific research.
Synthesemethoden
The synthesis method for N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 involves several steps, including the reaction of 2-cyanophenylboronic acid with 4-bromo-1,3-dioxoisoindoline, followed by a Suzuki coupling reaction with butan-1-amine. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of this compound 1 has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-12-13-6-1-4-9-16(13)21-17(23)10-5-11-22-18(24)14-7-2-3-8-15(14)19(22)25/h1-4,6-9H,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYGGLBANGXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)



